molecular formula C14H20 B13706002 1-Cyclopropyl-4-pentylbenzene

1-Cyclopropyl-4-pentylbenzene

Cat. No.: B13706002
M. Wt: 188.31 g/mol
InChI Key: AQEVNRHAPNFWDU-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Hydrocarbon Chemistry

Aromatic hydrocarbons, characterized by the presence of one or more benzene (B151609) rings, are fundamental to organic chemistry. The delocalized pi-electron system of the benzene ring imparts unique stability and reactivity to these molecules. The introduction of substituents onto the aromatic ring, as in the case of 1-cyclopropyl-4-pentylbenzene, significantly influences the parent molecule's physical and chemical properties. The nature and position of these substituents dictate the electron density distribution within the ring and provide steric bulk, which in turn affects the compound's reactivity, conformational preferences, and intermolecular interactions.

Significance of Arylcyclopropane and Alkylbenzene Structural Motifs in Chemical Science

The two key structural motifs present in this compound are the arylcyclopropane and the alkylbenzene moieties, both of which are of significant interest in chemical science.

The arylcyclopropane motif, where a cyclopropyl (B3062369) group is directly attached to an aromatic ring, is a valuable building block in medicinal chemistry and materials science. researchgate.netunl.pt The cyclopropyl group, due to its strained three-membered ring, possesses unique electronic properties. It can donate electrons to the aromatic ring through conjugation, a behavior that activates the phenyl ring. unl.pt This electronic interaction, coupled with the rigid and defined spatial orientation of the cyclopropyl group, can be exploited to "lock" molecules into bioactive conformations, potentially enhancing their potency as pharmaceuticals. unl.pt Furthermore, the cyclopropyl group can improve the metabolic stability of a compound compared to linear alkyl groups, leading to a better pharmacokinetic profile in drug candidates. unl.pt The synthesis of arylcyclopropanes can be achieved through various methods, including palladium-catalyzed cross-coupling reactions of aryl halides with cyclopropyl boronic acids or Grignard reagents. organic-chemistry.orgrsc.org

The alkylbenzene motif is also of great importance, though in different domains. Long-chain alkylbenzenes are major components of fuels and are precursors to the production of surfactants used in detergents. rsc.org The conformational behavior of the alkyl chain in alkylbenzenes has been a subject of spectroscopic and theoretical studies. rsc.org The chain's flexibility allows it to adopt various conformations, from fully extended (all-trans) to folded structures, which can influence the molecule's physical properties and interactions. rsc.org

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation of this compound is warranted due to the combined and potentially synergistic effects of its constituent structural motifs. The interplay between the electron-donating, conformationally rigid cyclopropyl group and the flexible, non-polar pentyl chain on the same aromatic platform presents several avenues for research.

Studies on this molecule could provide deeper insights into:

Intramolecular Interactions: How the electronic effects of the cyclopropyl group are transmitted through the benzene ring and influence the properties of the pentyl chain, and vice versa.

Conformational Preferences: The effect of the cyclopropyl group on the conformational freedom of the pentyl chain.

Reactivity: How the combined steric and electronic influences of both substituents direct the regioselectivity of further chemical transformations on the aromatic ring.

Materials Science: The potential of this and similar molecules as components in liquid crystals or other advanced materials, where molecular shape and polarity are crucial.

Medicinal Chemistry: As a scaffold for the synthesis of new compounds where the lipophilic pentyl group could target specific biological environments, while the arylcyclopropane moiety provides a platform for further functionalization.

While specific research data for this compound is not widely available in public literature, its structural relatives have been a subject of study. For instance, the synthesis of various arylcyclopropanes is well-documented, often involving Suzuki or Negishi-type coupling reactions. organic-chemistry.orgrsc.org Spectroscopic data for related compounds like 1-cyclopropyl-4-methylbenzene are also available, providing a basis for predicting the spectral characteristics of this compound. nih.gov

Below are data tables with predicted and typical values for a compound with this structure, based on information available for its constituent motifs and related molecules.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueReference
Molecular FormulaC14H20 bldpharm.comchiralen.com
Molecular Weight188.31 g/mol bldpharm.comchiralen.com
AppearanceColorless liquidN/A
Boiling Point~250-270 °CInferred from related alkylbenzenes
Density~0.9 g/cm³Inferred from related alkylbenzenes
XLogP3-AA~5.0Inferred from similar structures nih.gov

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Signals
¹H NMR (CDCl₃)δ ~7.1 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~2.6 (t, 2H, Ar-CH₂), ~1.8 (m, 1H, cyclopropyl-CH), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 4H, -(CH₂)₂-), ~0.9 (t, 3H, -CH₃), ~0.8 (m, 2H, cyclopropyl-CH₂), ~0.6 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃)δ ~142, ~138, ~128, ~126, ~36, ~31, ~31, ~22, ~15, ~14, ~10, ~9

Note: The spectroscopic data are estimations based on the analysis of similar compounds and the known chemical shifts for alkyl and cyclopropyl groups on a benzene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1-cyclopropyl-4-pentylbenzene

InChI

InChI=1S/C14H20/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-14/h6-9,14H,2-5,10-11H2,1H3

InChI Key

AQEVNRHAPNFWDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2CC2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 1 Cyclopropyl 4 Pentylbenzene

Retrosynthetic Analysis of 1-Cyclopropyl-4-pentylbenzene

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to readily available starting materials. The two primary disconnections are at the aryl-cyclopropane bond and the aryl-pentyl bond.

Disconnection of the Aryl-Cyclopropane Bond: This approach suggests a cross-coupling reaction between a pentyl-substituted aryl halide (or a related electrophile) and a cyclopropyl (B3062369) organometallic reagent. Alternatively, it could involve the coupling of a cyclopropyl-substituted aryl organometallic reagent with a pentyl halide. This is a common and often efficient strategy.

Disconnection of the Aryl-Pentyl Bond: This strategy points towards a Friedel-Crafts type alkylation of cyclopropylbenzene (B146485) with a pentylating agent or a cross-coupling reaction between a cyclopropyl-substituted aryl halide and a pentyl organometallic reagent.

Disconnection within the Cyclopropane (B1198618) Ring: This less common approach would involve the cyclopropanation of a precursor such as 4-pentylstyrene. This requires the formation of the three-membered ring on a pre-existing substituted benzene (B151609).

Direct Synthesis Approaches for this compound

Several direct synthetic methods can be employed to construct this compound, leveraging well-established organic reactions.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for the synthesis of this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide. tcichemicals.com For the synthesis of this compound, this could involve the reaction of 4-pentylphenylboronic acid with a cyclopropyl halide or, more commonly, the coupling of cyclopropylboronic acid or its derivatives (like potassium cyclopropyltrifluoroborate) with a 1-halo-4-pentylbenzene (e.g., 1-bromo-4-pentylbenzene (B53511) or 1-chloro-4-pentylbenzene). nih.govorganic-chemistry.orgresearchgate.net The use of potassium cyclopropyltrifluoroborates is often preferred as they are stable and easy to handle. nih.govorganic-chemistry.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like XPhos, in the presence of a base like potassium carbonate. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org The synthesis of this compound via Negishi coupling could proceed by reacting a cyclopropylzinc halide with 1-halo-4-pentylbenzene. researchgate.net This method is known for its efficiency in forming aryl-cyclopropane bonds. researchgate.netdntb.gov.ua The organozinc reagent can be prepared in situ, adding to the practicality of this approach. organic-chemistry.org

Sonogashira Coupling Variants: While the Sonogashira reaction directly forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, it can be adapted for this synthesis. researchgate.netwikipedia.orgmdpi.combeilstein-journals.orglibretexts.org A potential, albeit multi-step, route could involve the Sonogashira coupling of a protected alkyne with 1-halo-4-pentylbenzene, followed by deprotection and subsequent cyclopropanation of the resulting terminal alkyne. A more direct application might involve a Sonogashira coupling to introduce an ethynyl (B1212043) group, followed by a reaction sequence to convert the alkyne into a cyclopropyl group. For instance, a terminal alkyne can be synthesized from an aryl halide using reagents like trimethylsilylacetylene (B32187) (TMSA) or 2-methyl-3-butyn-2-ol, followed by deprotection. beilstein-journals.org

Table 1: Comparison of Cross-Coupling Reactions for this compound Synthesis

ReactionCoupling PartnersCatalyst SystemKey Advantages
Suzuki-Miyaura 4-Pentylphenylboronic acid + Cyclopropyl halide OR Cyclopropylboronic acid/trifluoroborate + 1-Halo-4-pentylbenzenePalladium catalyst (e.g., Pd(OAc)₂) + Phosphine ligand (e.g., XPhos) + Base (e.g., K₂CO₃)Mild reaction conditions, high functional group tolerance, commercial availability of reagents. tcichemicals.comnih.gov
Negishi Cyclopropylzinc halide + 1-Halo-4-pentylbenzeneNickel or Palladium catalystHigh yields, good for forming aryl-cyclopropane bonds. organic-chemistry.orgresearchgate.net
Sonogashira (Variant) 1-Halo-4-pentylbenzene + Terminal alkyne (followed by cyclopropanation)Palladium catalyst + Copper co-catalyst + BaseUseful for introducing alkyne functionality for further transformation. wikipedia.orgmdpi.com

An alternative strategy involves the cyclopropanation of an alkene. wikipedia.org In this case, 4-pentylstyrene would be the key intermediate. This styrene (B11656) derivative can be subjected to various cyclopropanation methods:

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane stereospecifically. wikipedia.orgmdpi.com A modified version using diethylzinc (B1219324) and diiodomethane (Furukawa reagent) is also widely used. mdpi.com

Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts, particularly those based on copper, rhodium, or cobalt, can catalyze the transfer of a carbene from a diazo compound, like diazomethane (B1218177), to an alkene. wikipedia.orgdicp.ac.cn While effective, the use of diazomethane requires special safety precautions due to its explosive and toxic nature. masterorganicchemistry.com

Dihalocyclopropanation: This method involves the reaction of an alkene with a haloform (e.g., chloroform (B151607) or bromoform) and a strong base to form a dihalocyclopropane, which can then be reduced to the cyclopropane. masterorganicchemistry.com

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. libretexts.orgyoutube.com

Friedel-Crafts Alkylation: One could envision the alkylation of cyclopropylbenzene with a pentyl halide or an alcohol/alkene in the presence of a Lewis acid catalyst. However, Friedel-Crafts alkylations are often plagued by issues such as polyalkylation and carbocation rearrangements, which could lead to a mixture of isomers. The cyclopropyl group is an activating, ortho-, para-directing group. rsc.org

Friedel-Crafts Acylation followed by Reduction: A more controlled approach would be the Friedel-Crafts acylation of cyclopropylbenzene with pentanoyl chloride to form 1-cyclopropyl-4-pentanoylbenzene, followed by reduction of the ketone (e.g., via Wolff-Kishner or Clemmensen reduction) to yield the desired product. This two-step sequence generally provides better regioselectivity and avoids the issues associated with direct alkylation.

Direct Cyclopropylation: Direct electrophilic cyclopropylation of pentylbenzene (B43098) is not a standard or facile reaction due to the nature of the cyclopropyl cation.

The use of organometallic reagents provides another versatile avenue for the synthesis of this compound. This can involve the reaction of an organometallic derivative of pentylbenzene with a cyclopropyl electrophile, or vice versa. For example, 4-pentylphenylmagnesium bromide (a Grignard reagent) could potentially react with a cyclopropyl halide in the presence of a suitable catalyst.

Functionalization and Derivatization Strategies of this compound

Once synthesized, this compound can be further modified to introduce additional functional groups.

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. evitachem.com The existing alkyl and cyclopropyl groups are both ortho-, para-directing, which would direct incoming electrophiles to the remaining open positions on the aromatic ring. The cyclopropyl group is known to be activating. rsc.org

Benzylic Functionalization: The benzylic position of the pentyl group (the carbon atom attached to the benzene ring) can be a site for functionalization, for instance, through radical halogenation followed by nucleophilic substitution. caltech.edu

Oxidation: The pentyl side chain could potentially be oxidized under controlled conditions.

Ring-Opening of the Cyclopropyl Group: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, for example, with strong acids or through transition-metal catalysis, providing access to a different set of derivatives. nih.gov

Regioselective Aromatic Functionalization

The introduction of the cyclopropyl and pentyl groups onto the benzene ring in a specific 1,4-relationship requires careful control of regioselectivity. Established methods of aromatic substitution and cross-coupling are well-suited for this purpose.

One of the most reliable strategies to avoid the formation of isomeric mixtures is to introduce the two substituents sequentially. A common approach is the Friedel-Crafts acylation of pentylbenzene. lumenlearning.comchemistrysteps.combyjus.commasterorganicchemistry.comlibretexts.org This reaction introduces an acyl group, which is deactivating and meta-directing, thus preventing polyacylation and directing any subsequent electrophilic substitution. The resulting ketone can then be transformed into the cyclopropyl group. A plausible reaction sequence is outlined below:

Friedel-Crafts Acylation: Pentylbenzene is acylated with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form (4-pentylphenyl)(cyclopropyl)methanone. byjus.commasterorganicchemistry.comrsc.org The pentyl group is an ortho-, para-director, leading to the desired 1,4-disubstituted product.

Reduction of the Ketone: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group (CH₂) to yield this compound. This can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. chemistrysteps.com

StepReactantsReagentsProductRef.
1Pentylbenzene, Cyclopropanecarbonyl chlorideAlCl₃(4-pentylphenyl)(cyclopropyl)methanone byjus.comrsc.org
2(4-pentylphenyl)(cyclopropyl)methanoneH₂NNH₂, KOHThis compound chemistrysteps.com

An alternative and highly versatile method involves transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a C-C bond between an aryl halide and an organoboron compound. epfl.chnih.govaudreyli.comresearchgate.net A potential synthetic route using this method would be:

Bromination of Pentylbenzene: Pentylbenzene can be brominated to yield 1-bromo-4-pentylbenzene.

Suzuki-Miyaura Coupling: The resulting aryl bromide can then be coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a base to afford this compound. epfl.chaudreyli.com

StepReactantsReagentsProductRef.
1PentylbenzeneBr₂, FeBr₃1-Bromo-4-pentylbenzene
21-Bromo-4-pentylbenzene, Cyclopropylboronic acidPd(OAc)₂, P(Cy)₃, K₃PO₄This compound epfl.ch

Another viable approach is the cyclopropanation of an alkene. iastate.edursc.orgrsc.orgnih.govdicp.ac.cn This would involve the synthesis of 4-pentylstyrene as a precursor, followed by a cyclopropanation reaction, for example, using the Simmons-Smith reaction or a transition-metal-catalyzed reaction with a diazo compound. rsc.orgrsc.orgnih.govdicp.ac.cn

Side-Chain Modifications on the Pentyl Moiety

Instead of constructing the aromatic ring with the substituents, it is also possible to start with a molecule that already contains the 1-cyclopropyl-benzene core and then functionalize the alkyl side chain. However, selective functionalization of a saturated alkyl chain like a pentyl group can be challenging.

One potential method is free-radical halogenation, which tends to occur preferentially at the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orgthemasterchemistry.com However, for a pentyl chain, this would lead to functionalization at the carbon adjacent to the benzene ring, not necessarily at other positions of the chain.

More advanced C-H functionalization techniques could offer more control. For example, directed C-H activation or oxidation reactions could potentially be employed. Manganese porphyrin-catalyzed oxidation has been shown to functionalize the alkyl chains of arylalkanes, although selectivity can be an issue. rsc.orgrsc.org In the case of some 4-pentylbenzene derivatives, reactions have been observed to produce a mixture of side-products. rsc.orgrsc.org Research in this area is ongoing and aims to develop catalysts that can achieve high regioselectivity for the functionalization of specific C-H bonds in a long alkyl chain.

A hypothetical reaction for the functionalization of the pentyl chain in this compound could involve a directed oxidation, as shown in the table below.

ReactionSubstrateReagentsPotential ProductRef.
C-H OxidationThis compoundMn(III) porphyrin catalyst, Oxidant1-(4-Cyclopropylphenyl)pentan-x-one (x=1,2,3,4, or 5) rsc.orgrsc.org

Cyclopropane Ring Transformations and Controlled Ring-Opening Reactions

The strained three-membered ring of the cyclopropyl group in this compound is susceptible to ring-opening reactions, providing a pathway to further functionalized derivatives. vt.edu These reactions are typically initiated by electrophiles or through radical pathways.

Under acidic conditions, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. rsc.org The regioselectivity of the ring opening is influenced by the electronic nature of the aromatic substituent. For an aryl cyclopropane, cleavage of the bond that generates a more stable benzylic carbocation is often favored.

Radical-initiated ring-opening reactions are also well-documented for cyclopropylarenes. vt.edu These can be triggered by various radical initiators and can lead to a variety of products depending on the reaction conditions and the presence of trapping agents. For example, the reaction of an aryl cyclopropane with a radical can lead to a ring-opened radical intermediate, which can then undergo further reactions such as cyclization or addition to other molecules. organic-chemistry.org

A representative ring-opening reaction of this compound is presented in the following table.

Reaction TypeSubstrateReagents/ConditionsPotential ProductRef.
Acid-Catalyzed Ring OpeningThis compoundH⁺, Nu⁻ (e.g., H₂O, ROH)1-(4-Pentylphenyl)propan-1-ol or its ether rsc.org
Radical-Initiated Ring OpeningThis compoundRadical Initiator (e.g., AIBN), Trapping agentFunctionalized 1-pentyl-4-propylbenzene derivative vt.edu

These transformations highlight the utility of the cyclopropane ring as a latent functional group, which can be unmasked to generate more complex molecular architectures.

Advanced Spectroscopic Characterization and Elucidation of Structural Features of 1 Cyclopropyl 4 Pentylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the chemical environment of protons and carbons within a molecule. For 1-cyclopropyl-4-pentylbenzene, NMR studies provide definitive evidence for the connectivity of the cyclopropyl (B3062369) and pentyl groups to the benzene (B151609) ring and offer insights into their spatial arrangement.

High-Resolution ¹H NMR Studies for Proton Environment Mapping

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the cyclopropyl protons, and the protons of the pentyl chain.

The aromatic region is expected to show a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene ring. This will likely appear as two doublets around 7.0-7.2 ppm. The protons on the carbons adjacent to the substituents (ortho to cyclopropyl and pentyl groups) will have slightly different chemical shifts due to the differing electronic effects of the two groups.

The pentyl group will display a series of multiplets. The terminal methyl group (CH₃) is expected to appear as a triplet around 0.9 ppm. The methylene (B1212753) groups (CH₂) of the pentyl chain will resonate in the region of 1.3 to 2.6 ppm, with the methylene group attached directly to the benzene ring (benzylic protons) appearing most downfield, likely as a triplet around 2.5-2.6 ppm.

The cyclopropyl group protons will present a more complex pattern in the upfield region of the spectrum. The methine proton (CH) attached to the benzene ring is expected to be a multiplet around 1.8-1.9 ppm. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and will likely appear as two distinct multiplets in the range of 0.6-1.0 ppm.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons (AA'BB')7.0 - 7.2d
Benzylic CH₂2.5 - 2.6t
Cyclopropyl CH1.8 - 1.9m
Pentyl CH₂1.3 - 1.6m
Cyclopropyl CH₂0.6 - 1.0m
Pentyl CH₃~0.9t

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give a distinct signal.

The aromatic region will display signals for the four distinct carbon environments of the 1,4-disubstituted benzene ring. The quaternary carbons attached to the cyclopropyl and pentyl groups are expected to have chemical shifts in the range of 140-145 ppm. The protonated aromatic carbons will resonate between 125 and 130 ppm.

The carbons of the pentyl chain will show a series of signals in the aliphatic region. The benzylic carbon will be the most downfield of the pentyl carbons, likely around 35-36 ppm. The other methylene carbons will appear between 22 and 32 ppm, and the terminal methyl carbon will be the most upfield, around 14 ppm.

The cyclopropyl group carbons will have characteristic upfield chemical shifts. The methine carbon attached to the benzene ring is predicted to be around 15-16 ppm, while the methylene carbons of the cyclopropyl ring will be found at approximately 9-10 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Aromatic C (quaternary, C-cyclopropyl)~143
Aromatic C (quaternary, C-pentyl)~141
Aromatic CH125 - 129
Benzylic CH₂35 - 36
Pentyl CH₂22 - 32
Cyclopropyl CH15 - 16
Pentyl CH₃~14
Cyclopropyl CH₂9 - 10

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, it would show correlations between the adjacent protons in the pentyl chain, confirming their sequence. It would also show correlations between the methine and methylene protons of the cyclopropyl ring, and between the ortho and meta protons of the benzene ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. chemicalbook.com This would allow for the direct assignment of the carbon signals for all protonated carbons by linking them to their attached, and previously assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are in close proximity. This can provide information about the preferred conformation of the molecule. For instance, NOE correlations between the cyclopropyl protons and the ortho-aromatic protons would confirm their spatial relationship.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Analysis of Characteristic Aromatic and Aliphatic Stretching and Bending Modes

The IR and Raman spectra of this compound are expected to show a combination of bands characteristic of a substituted benzene ring, a cyclopropyl group, and an alkyl chain.

Aromatic Vibrations: The benzene ring will give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring (1,4-disubstitution) is often associated with a strong C-H out-of-plane bending vibration in the 800-850 cm⁻¹ region.

Aliphatic Vibrations: The pentyl group will exhibit characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org CH₂ and CH₃ bending vibrations will be observed in the 1375-1470 cm⁻¹ range.

Cyclopropyl Vibrations: The cyclopropyl group has several characteristic vibrations. A C-H stretching vibration is typically seen around 3000-3080 cm⁻¹, overlapping with the aromatic C-H stretches. A characteristic "ring breathing" mode of the cyclopropane (B1198618) ring is often observed in the Raman spectrum around 1200 cm⁻¹. The C-C stretching vibrations of the strained ring are typically weak in the IR spectrum but may appear in the Raman spectrum.

Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Cyclopropyl C-H Stretch3000 - 3080
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1450 - 1600
Aliphatic C-H Bend1375 - 1470
Cyclopropyl Ring "Breathing" (Raman)~1200
Aromatic C-H Out-of-Plane Bend800 - 850

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also provide clues about the conformational preferences of the molecule. It is known that arylcyclopropanes often favor a "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring. This conformation allows for optimal overlap between the Walsh orbitals of the cyclopropyl ring and the π-system of the benzene ring. epfl.ch This interaction can influence the frequencies and intensities of certain vibrational modes, particularly those involving the cyclopropyl ring and its bond to the aromatic ring. Detailed analysis of the vibrational spectra, potentially in combination with computational modeling, could provide evidence for the dominant conformation of this compound in different physical states. The rotational isomers of the pentyl chain could also lead to a more complex spectrum, with different conformers giving rise to slightly different vibrational frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of this compound, it serves two primary purposes: determining the exact molecular weight to confirm its elemental composition and mapping its fragmentation patterns to understand its underlying chemical structure.

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with very high accuracy. The molecular formula of this compound is C14H20 rsc.org. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H).

ParameterValue
Molecular FormulaC₁₄H₂₀
Theoretical Monoisotopic Mass (Da)188.1565
Calculated m/z for [M+H]⁺189.1638
Calculated m/z for [M+Na]⁺211.1459

Tandem mass spectrometry (MS/MS) is a technique used to further analyze ions by inducing fragmentation and then analyzing the resulting fragment ions. This process provides detailed insights into the connectivity of atoms within a molecule. For this compound, MS/MS experiments would involve selecting the molecular ion (m/z 188) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the compound's structure, revealing the lability of different bonds.

The fragmentation of this compound is expected to proceed through several key pathways, influenced by the presence of the aromatic ring, the alkyl chain, and the cyclopropyl group. The major fragmentation pathways for alkylbenzenes typically involve benzylic cleavage and rearrangements.

A primary fragmentation event would be the cleavage of the C-C bond between the first and second carbon of the pentyl chain (benzylic cleavage), leading to the formation of a stable tropylium (B1234903) ion or a related C7H7+ species at m/z 91. This is a very common fragmentation pathway for alkylbenzenes rsc.orgnist.gov. Subsequent loss of propene (C3H6) from the pentyl chain could also occur, leading to a fragment at m/z 145.

Another significant fragmentation pathway involves the cyclopropyl moiety. The cyclopropyl ring can undergo rearrangement or fragmentation. Loss of the cyclopropyl group (C3H5) would result in a fragment at m/z 147. Cleavage of the bond between the phenyl ring and the cyclopropyl group could generate a cyclopropyl cation (m/z 41) or a pentylbenzene (B43098) cation (m/z 147). The fragmentation of the pentyl chain itself through successive loss of alkyl radicals is also a probable pathway.

Based on the general principles of mass spectrometry of alkylbenzenes and cyclopropyl-containing compounds, the following table outlines the expected major fragment ions for this compound in an MS/MS experiment.

m/z (Proposed)Proposed Fragment IonProposed Structure
188[M]⁺[C₁₄H₂₀]⁺
147[M - C₃H₅]⁺[C₁₁H₁₅]⁺
131[M - C₄H₉]⁺[C₁₀H₁₁]⁺
117[M - C₅H₁₁]⁺[C₉H₉]⁺
105[C₈H₉]⁺Tropylium-like ion
91[C₇H₇]⁺Tropylium ion
41[C₃H₅]⁺Cyclopropyl cation

Computational and Theoretical Chemistry Investigations of 1 Cyclopropyl 4 Pentylbenzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-cyclopropyl-4-pentylbenzene at the atomic level. These methods provide a detailed picture of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Studies of Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict its most stable three-dimensional arrangement (ground state geometry) and various electronic properties.

Parameter Predicted Value
C-C bond length (benzene ring) ~1.39 Å
C-C bond length (cyclopropane ring) ~1.51 Å
C(aryl)-C(cyclopropyl) bond length ~1.48 Å
C(aryl)-C(pentyl) bond length ~1.52 Å

Mulliken atomic spin density calculations on related radical cations have been used to predict the reactivity of substituted benzenes, and similar DFT-based analyses for this compound could identify the most likely sites for radical attack. rsc.org

Ab Initio Calculations of Conformational Isomers and Rotational Barriers

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying the conformational flexibility of this compound. The molecule has several rotatable bonds, leading to different spatial arrangements (conformational isomers).

The rotation around the bond connecting the cyclopropyl (B3062369) group to the benzene (B151609) ring is of particular interest. Arylcyclopropanes tend to favor a "bisected" conformation where the plane of the cyclopropane (B1198618) ring is perpendicular to the plane of the benzene ring, allowing for optimal overlap between the Walsh orbitals of the cyclopropane and the π-system of the benzene ring. epfl.ch High-level ab initio calculations can precisely determine the energy differences between various conformers and the rotational energy barriers that separate them. Similar studies on n-alkylbenzenes have shown the existence of multiple stable conformers due to the flexibility of the alkyl chain. researchgate.net

Table 2: Calculated Relative Energies of Conformational Isomers (Illustrative) Note: This data is illustrative. The actual values would require specific ab initio calculations.

Conformer Relative Energy (kcal/mol) Rotational Barrier (kcal/mol)
Bisected (Cyclopropyl) 0.0 (most stable) ~2-4
Perpendicular (Cyclopropyl) ~2-4 -
Gauche (Pentyl Chain) Varies ~1-3

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time, offering a more complete picture of its conformational landscape than static quantum chemical calculations. nih.govlivecomsjournal.org By simulating the motion of atoms according to classical mechanics, MD can reveal the accessible conformations and the transitions between them at a given temperature.

For this compound, MD simulations could be used to:

Sample the vast conformational space arising from the flexible pentyl chain and the rotating cyclopropyl group. researchgate.net

Investigate the influence of solvent on the conformational preferences.

Study the interactions of the molecule with other molecules or surfaces, which is relevant in materials science applications. samipubco.commdpi.com

Enhanced sampling methods in MD, such as metadynamics or replica exchange, could be employed to overcome energy barriers and ensure a thorough exploration of the conformational space. livecomsjournal.org

Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations

Computational chemistry is invaluable for understanding the mechanisms of chemical reactions. For this compound, this involves modeling potential synthetic routes and characterizing the high-energy transition states that govern the reaction rates.

For instance, the synthesis of this compound could potentially be achieved through a Suzuki coupling reaction between a pentylbenzene (B43098) derivative and a cyclopropylboronic acid. rsc.org Theoretical modeling of this reaction would involve:

Calculating the energies of reactants, intermediates, and products.

Locating the transition state structures for each elementary step.

Determining the activation energies, which provide insight into the reaction kinetics.

Furthermore, the reactivity of the cyclopropyl and pentyl-substituted benzene ring can be explored. For example, modeling electrophilic aromatic substitution reactions would reveal the preferred positions of attack (ortho, meta, or para to the existing substituents). Studies on related arylcyclopropanes have shown that the cyclopropyl group can direct incoming electrophiles and can also be involved in ring-opening reactions under certain conditions. epfl.chdss.go.th Quantum chemical calculations have been used to investigate the mechanism of such reactions, including the role of strain release in controlling the reaction outcome. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for structure verification and a deeper understanding of its electronic and vibrational properties.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using DFT. The predicted NMR spectra can aid in the interpretation of experimental data and the assignment of peaks to specific atoms in the molecule. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to generate theoretical infrared and Raman spectra. These can be compared with experimental spectra to identify characteristic vibrational modes of the cyclopropyl and pentyl groups, as well as the substituted benzene ring. Anharmonic vibrational calculations can be performed for a more accurate prediction of spectral features, including Fermi resonances. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can help to understand the electronic transitions, such as the π-π* transitions within the benzene ring.

Chemical Reactivity and Mechanistic Studies of 1 Cyclopropyl 4 Pentylbenzene

Investigation of Electrophilic Aromatic Substitution Reactivity and Regioselectivity

The cyclopropyl (B3062369) group significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring. Due to its ability to donate electron density to the aromatic system through conjugation with its Walsh orbitals, the cyclopropyl group is an activating group, making the aromatic ring more susceptible to electrophilic attack than benzene itself. masterorganicchemistry.com

Studies on related cyclopropylbenzenes in acid-catalysed hydrogen exchange have shown that the para-cyclopropyl substituent is strongly activating. rsc.org This activating nature directs incoming electrophiles primarily to the ortho and para positions relative to the cyclopropyl group. In the case of 1-cyclopropyl-4-pentylbenzene, the para position is already occupied by the pentyl group. Therefore, electrophilic attack is expected to occur at the positions ortho to the cyclopropyl group (C2 and C6) and ortho to the pentyl group (C3 and C5).

The directing effects of both the cyclopropyl and pentyl groups must be considered. Both are ortho-, para-directing activators. The cyclopropyl group is generally a stronger activator than a simple alkyl group like pentyl. This suggests that substitution will preferentially occur at the positions ortho to the cyclopropyl group.

A general mechanism for electrophilic aromatic substitution involves a two-step process:

Formation of the sigma complex (arenium ion): The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate. msu.edu

Proton abstraction: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. msu.edu

Exploration of Cyclopropane (B1198618) Ring Reactivity (e.g., Electrophilic, Radical, Thermal Ring-Opening)

The three-membered ring of the cyclopropyl group is strained and susceptible to ring-opening reactions under various conditions. nih.govresearchgate.net

Electrophilic Ring-Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocation that can be attacked by a nucleophile, resulting in a ring-opened product. For arylcyclopropanes, this process can be facilitated by the electronic properties of the aromatic ring. semanticscholar.org Ring-opening hydroarylation of monosubstituted cyclopropanes has been achieved using a catalytic Brønsted acid in hexafluoroisopropanol (HFIP) solvent. semanticscholar.org

Radical Ring-Opening: The cyclopropane ring can undergo opening via radical intermediates. For instance, oxidative radical ring-opening and cyclization of methylenecyclopropanes can be initiated by the addition of a radical to the double bond. nih.gov In the context of this compound, a radical abstraction of a hydrogen atom from the benzylic position of the pentyl group could potentially lead to subsequent reactions involving the cyclopropane ring, although direct radical attack on the cyclopropane is also a possibility. Studies on α-cyclopropyl styrene (B11656) have shown exclusive cyclopropyl ring-opened products in radical hydrogenation reactions, indicating the favorability of this pathway. acs.org

Thermal Ring-Opening: While less common for simple cyclopropanes, thermal isomerization to propenyl derivatives can occur at high temperatures. The presence of the phenyl group can influence the energetics of this process.

Catalytic Transformations of this compound as a Substrate or Ligand Precursor

The unique electronic and steric properties of this compound make it an interesting substrate and potential ligand precursor in catalytic transformations.

Transition Metal-Catalyzed Functionalizations (e.g., C-H Activation)

Transition metal catalysis offers powerful methods for the selective functionalization of C-H bonds. caltech.edu For this compound, several C-H bonds are potential sites for activation, including the aromatic C-H bonds and the aliphatic C-H bonds of the pentyl and cyclopropyl groups.

Research has shown that the functionalization of arylcyclopropanes can proceed via either C-H bond activation or C-C bond (ring-opening) activation, and the outcome can be switched by modifying the substitution pattern on the aryl ring. epfl.ch For example, visible-light-promoted oxidative C-H alkynylation of arylcyclopropanes has been reported. epfl.ch The regioselectivity of such reactions is a key challenge. Palladium catalysis with specifically designed directing groups has been a successful strategy for direct C-H functionalization of cyclopropanes. epfl.ch

Furthermore, intramolecular C-H alkylation of n-pentylbenzene has been achieved using iridium catalysts, leading to cyclized products. researchgate.netnih.gov This suggests that similar intramolecular transformations could be possible for this compound, potentially involving the pentyl chain and the aromatic ring.

Use in Organic Synthesis as a Building Block for Complex Molecules

The reactivity of both the aromatic ring and the cyclopropyl group makes this compound a versatile building block in organic synthesis. For example, the cyclopropyl group can be a precursor to a 1,3-difunctional unit upon ring opening. semanticscholar.org The aromatic ring can be functionalized through electrophilic substitution or transition metal-catalyzed cross-coupling reactions to introduce a variety of substituents.

One notable application of related structures is in the synthesis of biologically active molecules. For instance, 5-substituted-uridines with a 4-pentyl-benzene moiety have been synthesized and evaluated for antiviral activity. nih.gov This highlights the potential of the this compound scaffold in medicinal chemistry.

Oxidative and Reductive Transformation Pathways of the Compound

The oxidative and reductive transformations of this compound can target different parts of the molecule.

Oxidation:

Aromatic Ring: Under strong oxidizing conditions, the benzene ring can be degraded.

Pentyl Group: The benzylic position of the pentyl group is susceptible to oxidation to form an alcohol, ketone, or carboxylic acid. Electrochemical methods have been employed for the benzylic C(sp3)–H functionalization of related alkylbenzenes. bris.ac.uk

Cyclopropane Ring: Oxidative ring-opening of the cyclopropane is a known transformation, often proceeding through a radical cation intermediate. epfl.ch Cytochrome P450 enzymes can catalyze the oxidative N-decyclopropylation of N-cyclopropylamines, a process that can involve a hydrogen atom transfer pathway. nih.gov

Reduction:

Aromatic Ring: The benzene ring can be hydrogenated to a cyclohexane (B81311) ring under high pressure and temperature with a suitable catalyst (e.g., Rhodium on carbon).

Cyclopropane Ring: Catalytic hydrogenation can lead to the hydrogenolysis (ring-opening) of the cyclopropane ring to form a propyl group. dss.go.th However, the conditions required for this are typically harsh.

Photochemical Reactivity and Excited State Studies

The photochemical behavior of this compound is expected to be influenced by the chromophoric benzene ring. Upon absorption of UV light, the molecule will be promoted to an excited state.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic transformations, including the ring-opening reactions of cyclopropanes. researchgate.net In the context of arylcyclopropanes, single electron transfer from the excited arylcyclopropane can form a radical cation, which can then undergo various reactions, including ring-opening or C-H functionalization. epfl.ch

Studies have shown that the photochemical reaction of arylcyclopropanes can be switched between C-H alkynylation and C-C oxyalkynylation by altering the substitution on the benzene ring. epfl.ch This highlights the subtle electronic effects that govern the reactivity of the excited state. For this compound, irradiation in the presence of suitable reagents could lead to selective functionalization at either the aromatic ring, the pentyl group, or the cyclopropyl group.

Applications and Material Science Relevance of 1 Cyclopropyl 4 Pentylbenzene and Its Derivatives

Potential as a Precursor for Advanced Materials (e.g., Liquid Crystals, Polymers)

The distinct components of 1-cyclopropyl-4-pentylbenzene suggest its utility as a foundational structure for creating sophisticated materials such as liquid crystals and polymers.

The 4-pentylphenyl group is a common feature in many liquid crystalline compounds. The flexible pentyl chain contributes to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals. The introduction of a cyclopropyl (B3062369) group at the terminus of such a molecule can significantly influence its liquid crystalline properties.

Research into cyclopropyl-bearing liquid crystal compounds has shown that they can exhibit either positive or negative dielectric anisotropy (Δε), a crucial property for their application in display technologies. For instance, the synthesis of liquid crystals with terminal difluorocyclopropane motifs has been accomplished through methods like difluorocarbene addition to olefin precursors. The specific orientation of the cyclopropyl group and any attached polar substituents, such as fluorine, determines the direction of the molecular dipole moment and thus the sign of the dielectric anisotropy. This tunability makes cyclopropyl-containing mesogens versatile for different types of liquid crystal displays (LCDs).

The presence of a terminal cyclic group, like cyclopropane (B1198618), can enhance the temperature range of the liquid crystal phase. This is attributed to the bulky nature of the cyclic group, which can lead to better packing and fill free volume more efficiently than linear chains. This steric bulk can also suppress the interdigitation of terminal chains in adjacent molecular layers in smectic phases, leading to larger layer spacings.

Derivatives of (4-pentylphenyl)boronic acid are widely used as intermediates in the synthesis of complex liquid crystal molecules through cross-coupling reactions like the Suzuki-Miyaura coupling. This underscores the importance of the 4-pentylphenyl moiety in constructing the rigid core of liquid crystalline materials.

Table 1: Examples of Related Liquid Crystalline Compounds and their Properties

Compound Class Key Structural Features Observed Properties Reference
Cyclopropyl-bearing Liquid Crystals Terminal cyclopropyl group Can exhibit positive or negative dielectric anisotropy, good UV and thermal stability
Fluorinated Cyclopropyl Liquid Crystals Terminal difluorocyclopropane Can exhibit smectic phases with negative dielectric anisotropy
Liquid Crystals with Cyclic End-Groups Terminal cyclohexyl group Enhanced mesophase temperature range, larger smectic layer spacing

The cyclopropyl group is a reactive moiety that can be incorporated into polymer structures to impart specific properties. Polymers containing cyclopropyl groups in their side chains have been synthesized and are explored for applications as photosensitive and bioactive materials. The strain inherent in the three-membered ring of the cyclopropyl group makes it susceptible to ring-opening reactions under certain conditions, a feature that can be exploited in polymer chemistry.

Radical polymerization of monomers containing cyclopropyl groups, such as cyclopropyl styrenes, has been demonstrated to yield optically transparent polymers. For example, the copolymerization of (p-2-ethoxycarbonyl)cyclopropyl styrene (B11656) with glycidyl (B131873) methacrylate (B99206) results in photosensitive copolymers where cross-linking can be initiated by the opening of the cyclopropane ring. This suggests that a monomer derived from this compound could be polymerized to create polymers with unique thermal and optical properties.

Furthermore, the polymerization of 2-cyclopropyl-2-oxazoline has been shown to produce thermoresponsive polymers. The incorporation of the cyclopropyl group can also lead to polymers with higher glass transition temperatures compared to their non-cyclic analogues.

Table 2: Research Findings on Cyclopropyl-Containing Polymers

Monomer Polymerization Method Key Polymer Properties Reference
(p-2-ethoxycarbonyl)cyclopropyl styrene Radical copolymerization with glycidyl methacrylate Photosensitive, cross-linking via cyclopropane ring opening

Conclusion and Future Research Directions

Summary of Key Academic Insights into 1-Cyclopropyl-4-pentylbenzene Chemistry

The chemistry of this compound is fundamentally governed by the electronic interplay between the phenyl ring, the cyclopropyl (B3062369) group, and the pentyl substituent. The cyclopropyl group, with its significant p-character in the C-C bonds, can conjugate with the aromatic π-system, influencing the electronic properties of the benzene (B151609) ring. This interaction is a cornerstone of its reactivity.

Recent studies have extensively explored the reactivity of arylcyclopropanes, revealing that they can undergo single-electron oxidation to form reactive radical cations. semanticscholar.org This process weakens the C-C bonds of the cyclopropane (B1198618) ring, making it susceptible to ring-opening reactions. semanticscholar.orgnih.gov The regioselectivity of these reactions is a subject of detailed investigation, with electronic and steric effects of substituents on both the aryl ring and the cyclopropane moiety playing a crucial role. acs.org For this compound, the electron-donating nature of the pentyl group is expected to influence the stability and reactivity of the radical cation intermediate.

Furthermore, research has demonstrated the possibility of selective C-H bond functionalization of arylcyclopropanes, competing with the more common C-C bond cleavage. semanticscholar.org The presence of ortho substituents on the benzene ring can sterically hinder the preferred bisected conformation, thereby favoring C-H activation. semanticscholar.org While this compound lacks ortho substituents, the interplay between the electronic effects of the para-pentyl group and the cyclopropyl ring remains a key area of academic interest.

The development of photoredox catalysis has opened new avenues for the functionalization of arylcyclopropanes under mild conditions. acs.org These methods often involve the generation of radical intermediates, leading to a variety of transformations, including 1,3-difunctionalization. nih.govresearchgate.net Such approaches could be instrumental in derivatizing this compound to introduce a wide range of functional groups.

Identification of Remaining Research Challenges and Unexplored Avenues

Despite the progress in understanding arylcyclopropane chemistry, several research challenges and unexplored avenues remain for this compound.

A primary challenge lies in the selective functionalization of the molecule. Achieving regioselective C-H functionalization at a specific position on the pentyl chain or the benzene ring, without inducing ring-opening of the cyclopropyl group, presents a significant synthetic hurdle. The development of catalysts and reagents that can discriminate between the various C-H bonds of different strengths and electronic environments is an ongoing area of research.

The detailed mechanism of how the para-pentyl group influences the stability and reaction pathways of the radical cation of this compound has not been specifically elucidated. A systematic study comparing its reactivity with other para-alkyl substituted arylcyclopropanes would provide valuable insights into the electronic effects of long-chain alkyl groups on the reactivity of the cyclopropyl ring.

Furthermore, the application of this compound as a building block in materials science or medicinal chemistry is largely unexplored. Its unique combination of a rigid cyclopropyl group and a flexible pentyl chain could impart interesting properties to polymers or liquid crystals. In a medicinal context, the cyclopropyl group is a known bioisostere for various functional groups, and its incorporation into molecules with long alkyl chains could lead to novel bioactive compounds. nih.gov

The electrochemical behavior of this compound also warrants investigation. Electrochemical methods have been shown to induce C-C bond cleavage in arylcyclopropanes, offering a catalyst-free approach to 1,3-difunctionalization. nih.gov Understanding the oxidation potential and subsequent reaction pathways for this specific molecule could unlock new synthetic transformations.

Outlook for Advanced Investigations of this compound and Related Arylcyclopropane-Alkylbenzene Systems

The future of research on this compound and related systems is poised to leverage advancements in catalysis, reaction methodology, and computational chemistry.

Advanced investigations will likely focus on the development of highly selective catalytic systems for C-H functionalization. This could involve the design of sophisticated ligands for transition metal catalysts or the application of organocatalysis to achieve site-selectivity that is currently challenging. The use of directing groups, which can be temporarily installed on the molecule to guide a catalyst to a specific C-H bond, is a promising strategy.

The field of photoredox catalysis will continue to be a major driver of innovation. acs.org The development of new photocatalysts with tailored redox potentials could enable unprecedented control over the generation and reactivity of radical intermediates from this compound. This could lead to the development of novel C-C and C-heteroatom bond-forming reactions.

Computational studies will play an increasingly important role in predicting the reactivity of these complex molecules. semanticscholar.org Density Functional Theory (DFT) calculations can provide detailed insights into reaction mechanisms, transition state energies, and the influence of substituents on reactivity. This predictive power will guide experimental design and accelerate the discovery of new reactions and applications.

Finally, the exploration of the material and biological properties of this compound and its derivatives is a significant area for future growth. As synthetic methods become more sophisticated, the synthesis of a library of derivatives with varying functional groups will become more feasible, enabling systematic studies of their structure-property relationships. This could lead to the discovery of new materials with unique optical or electronic properties, or new drug candidates with improved pharmacological profiles.

Properties of this compound

PropertyValue
Molecular Formula C14H20
Molecular Weight 188.31 g/mol
Purity 98%
MDL Number MFCD32632640
Storage Temperature 2-8°C

Q & A

Q. What are the established synthetic routes for 1-Cyclopropyl-4-pentylbenzene, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via Friedel-Crafts alkylation, where a cyclopropyl halide reacts with a substituted benzene derivative (e.g., pentylbenzene) in the presence of a Lewis acid catalyst like AlCl₃. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reactants critically impact yield. For example, excess cyclopropyl halide improves cyclopropane ring incorporation, but prolonged heating may lead to byproducts like di-alkylated derivatives .

Q. How can researchers verify the structural integrity of the cyclopropane ring in this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The cyclopropane ring protons exhibit distinct upfield shifts in ¹H NMR (δ 0.5–1.5 ppm due to ring strain) and characteristic coupling patterns (e.g., J = 5–8 Hz for adjacent protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 202.1723 for C₁₄H₂₀) .

Q. What preliminary biological screening approaches are suitable for this compound?

Answer: Initial studies focus on antimicrobial activity using agar diffusion assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Dose-response curves (0.1–100 µM) and minimum inhibitory concentration (MIC) values are quantified. Parallel cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

Answer: Discrepancies often arise from assay variability (e.g., broth microdilution vs. disk diffusion). To address this:

  • Standardize protocols (CLSI guidelines).
  • Validate purity via HPLC (>98%).
  • Use isogenic bacterial strains to isolate target-specific effects.
    Cross-reference data with structurally similar compounds (e.g., 1-Chloro-2,4-dimethylbenzene) to identify structure-activity trends .

Q. What strategies optimize solubility of this compound in aqueous media for in vitro studies?

Answer: Due to its hydrophobicity (logP ~4.5), employ co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Micellar solubilization using surfactants (e.g., Tween-80) or nanoemulsion formulations can enhance bioavailability. Solubility parameters (Hansen solubility sphere) guide solvent selection .

Q. How can reaction mechanisms for cyclopropane ring functionalization be elucidated?

Answer: Use isotopic labeling (e.g., deuterated cyclopropane) to track bond cleavage/formation. Kinetic studies (variable-temperature NMR) and computational modeling (DFT for transition-state analysis) clarify mechanisms. For example, electrophilic substitution at the benzene ring may compete with cyclopropane ring opening under acidic conditions .

Key Methodological Notes

  • Toxicity Assessment: Limited data exist for this compound. Follow OECD guidelines for acute toxicity (oral/dermal/inhalation) using rodent models. Prioritize in silico predictions (e.g., ProTox-II) before in vivo testing .
  • Data Reproducibility: Document solvent lot numbers, catalyst purity, and storage conditions to mitigate batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.